3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Overview
Description
3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is a useful research compound. Its molecular formula is C10H10N2O2S2 and its molecular weight is 254.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiophene and its substituted derivatives, which include this compound, are known to possess a wide range of therapeutic properties . They have been reported to be effective against various diseases and conditions, including inflammation, psychosis, arrhythmia, anxiety, fungal infections, and cancer .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular functions . The specific interactions and resulting changes would depend on the exact structure of the derivative and the nature of its target.
Biochemical Pathways
Thiophene derivatives are known to affect a wide range of pathways due to their diverse therapeutic properties . These could include pathways related to inflammation, neurotransmission, cardiac rhythm, anxiety, fungal growth, and cell division .
Result of Action
The molecular and cellular effects of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide’s action would depend on its specific targets and mode of action. Given the diverse therapeutic properties of thiophene derivatives, the effects could range from reduced inflammation and altered neurotransmission to inhibited fungal growth and cell division .
Biochemical Analysis
Biochemical Properties
3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases associated with oxidative stress and abnormal kinase activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For example, this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . Furthermore, it affects cellular metabolism by regulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as kinases and transcription factors, thereby modulating their activity . It can act as an enzyme inhibitor, preventing the phosphorylation of target proteins and disrupting downstream signaling pathways . Additionally, it influences gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions contribute to the compound’s therapeutic potential in various disease contexts.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Additionally, the compound’s effects on cellular function have been monitored over time, revealing sustained inhibition of cell proliferation and modulation of metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic pathways influence the compound’s pharmacokinetics and overall bioavailability .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes and accumulate in certain cellular compartments, influencing its localization and activity . Additionally, it can bind to plasma proteins, affecting its distribution and clearance from the body .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it interacts with transcription factors and modulates gene expression . Additionally, it can accumulate in the mitochondria, influencing mitochondrial function and cellular metabolism .
Properties
IUPAC Name |
3-thiophen-2-yl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c13-16(14)5-3-8-7(6-16)10(12-11-8)9-2-1-4-15-9/h1-2,4H,3,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXWUGCOEASLQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC2=C1NN=C2C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.